molecular formula C17H26N2O B11337335 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B11337335
M. Wt: 274.4 g/mol
InChI Key: UAMVIRLUAOOBPY-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug development . This compound is known for its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide typically involves the reaction of 4-methylphenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the resulting intermediate is then treated with propionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the 4-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]propanamide

InChI

InChI=1S/C17H26N2O/c1-3-17(20)18-13-16(19-11-5-4-6-12-19)15-9-7-14(2)8-10-15/h7-10,16H,3-6,11-13H2,1-2H3,(H,18,20)

InChI Key

UAMVIRLUAOOBPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCCC2

Origin of Product

United States

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